Enhanced CRBN Binding Affinity
Pomalidomide exhibits a higher binding affinity for cereblon (CRBN) compared to lenalidomide and thalidomide, as measured by a protein competitive binding assay. This translates to a lower IC50 value, indicating more potent engagement of the E3 ligase complex. Pomalidomide-amido-C1-Br retains this high-affinity pomalidomide moiety, making it a superior choice for PROTAC development where efficient CRBN recruitment is critical [1].
| Evidence Dimension | CRBN binding affinity (IC50) |
|---|---|
| Target Compound Data | Pomalidomide: 1.2 μM |
| Comparator Or Baseline | Lenalidomide: 1.5 μM; Thalidomide: ~30 μM |
| Quantified Difference | Pomalidomide exhibits a 1.25-fold higher affinity than lenalidomide and a 25-fold higher affinity than thalidomide. |
| Conditions | Protein competitive binding assay, displacing a Cy-5-labeled cereblon binding compound from CRBN |
Why This Matters
Higher CRBN binding affinity can lead to more efficient ubiquitination and degradation of target proteins, potentially enabling lower effective doses and improved therapeutic windows in PROTAC-based applications.
- [1] ASH Publications. (n.d.). Table 1. IMiD/CELMoDs currently used in... Retrieved from https://ashpublications.org/view-large/11756328 View Source
